molecular formula C12H14N2O B3173011 4-Ethoxy-3-(1H-pyrrol-1-yl)aniline CAS No. 946760-62-9

4-Ethoxy-3-(1H-pyrrol-1-yl)aniline

Cat. No. B3173011
CAS RN: 946760-62-9
M. Wt: 202.25 g/mol
InChI Key: GFGADZATBWHGFW-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(1H-pyrrol-1-yl)aniline, also known as EPPA, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. EPPA is a derivative of aniline, a common organic compound used in the production of dyes, pharmaceuticals, and other chemicals.

Scientific Research Applications

Structural Analysis and Synthesis

  • Structural Characterization : Compounds with a basic iminopyrrole structure, similar to the target molecule, demonstrate planar backbones and significant dihedral angles between pyrrole and benzene rings. These structural features contribute to their chemical reactivity and potential for forming centrosymmetric dimers through intermolecular interactions, such as hydrogen bonding and π-π stacking (B. Su et al., 2013).
  • Synthesis : An efficient synthesis method for a highly substituted pyrrolidinone derivative, which is structurally related to 4-Ethoxy-3-(1H-pyrrol-1-yl)aniline, involves a one-pot reaction demonstrating the compound's versatility in chemical synthesis (H. Ahankar et al., 2021).

Electronic and Optical Properties

  • Electronic Applications : Thienylpyrrole derivatives, with structural motifs related to 4-Ethoxy-3-(1H-pyrrol-1-yl)aniline, have been investigated for their spectroelectrochemical and biosensor applications, showcasing the potential of such compounds in developing new electronic materials (Rukiye Ayranci et al., 2015).
  • Microwave Absorption : The synthesis of hollow poly(aniline-co-pyrrole)–Fe3O4 nanospheres demonstrates significant electromagnetic properties, suggesting that similar compounds could be used in microwave absorption and electromagnetic interference shielding (Yaofeng Zhu et al., 2012).

Catalysis and Reactions

  • Catalytic Activities : Studies on pyrrolo[1,2-a]quinoxalines synthesis via aerobic oxidative carboamination highlight the catalytic potential of related compounds, suggesting applications in synthetic chemistry and drug development (Chenshu Dai et al., 2017).

Materials Science

  • Material Synthesis and Characterization : N-substituted poly(bis-pyrrole) films' electrochemical synthesis and characterization underline the utility of similar compounds in materials science, particularly for applications requiring electrochromic and ion receptor properties (O. Mert et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of polymers and as cyclization agents

Mode of Action

It’s known that similar compounds can undergo c–c bond cleavage and new c–c and c–n bond formation . This suggests that 4-Ethoxy-3-(1H-pyrrol-1-yl)aniline might interact with its targets through similar mechanisms.

Biochemical Pathways

Related compounds have been used in the synthesis of polymers , suggesting that this compound might also be involved in polymerization reactions.

Result of Action

Similar compounds have been shown to participate in cascade reactions involving alkyl radical species , suggesting that this compound might have similar effects.

properties

IUPAC Name

4-ethoxy-3-pyrrol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-15-12-6-5-10(13)9-11(12)14-7-3-4-8-14/h3-9H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGADZATBWHGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284169
Record name 4-Ethoxy-3-(1H-pyrrol-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-(1H-pyrrol-1-yl)aniline

CAS RN

946760-62-9
Record name 4-Ethoxy-3-(1H-pyrrol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946760-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-(1H-pyrrol-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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